molecular formula C18H14ClN3O2S B11197179 3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11197179
M. Wt: 371.8 g/mol
InChI Key: WQEPUSWNULQQGJ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a pyrimidoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-7-methoxy-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-7-methoxy-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14ClN3O2S/c1-24-10-7-8-11-13(9-10)20-16-15(11)21-18(25-2)22(17(16)23)14-6-4-3-5-12(14)19/h3-9,20H,1-2H3

InChI Key

WQEPUSWNULQQGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C(=N3)SC)C4=CC=CC=C4Cl

Origin of Product

United States

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